Ethylhexyl ferulate

Cosmetic Formulation Thermal Stability Antioxidant

Ethylhexyl ferulate (2-ethylhexyl ferulate, CAS 391900-25-7) is a lipophilic ester derivative of ferulic acid, a naturally occurring hydroxycinnamic acid found in plant cell walls. Esterification with 2-ethylhexanol converts the water-soluble parent acid into an oil-soluble form (C₁₈H₂₆O₄, MW 306.4), rendering it compatible with oil-phase cosmetic formulations including sunscreens, creams, and serums.

Molecular Formula C18H26O4
Molecular Weight 306.4 g/mol
CAS No. 391900-25-7
Cat. No. B12777092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylhexyl ferulate
CAS391900-25-7
Molecular FormulaC18H26O4
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)C=CC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C18H26O4/c1-4-6-7-14(5-2)13-22-18(20)11-9-15-8-10-16(19)17(12-15)21-3/h8-12,14,19H,4-7,13H2,1-3H3/b11-9+
InChIKeyVFRQPMMHAPIZIP-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylhexyl Ferulate (CAS 391900-25-7): A Lipophilic Ferulic Acid Ester with Quantifiable Multifunctional Performance


Ethylhexyl ferulate (2-ethylhexyl ferulate, CAS 391900-25-7) is a lipophilic ester derivative of ferulic acid, a naturally occurring hydroxycinnamic acid found in plant cell walls [1]. Esterification with 2-ethylhexanol converts the water-soluble parent acid into an oil-soluble form (C₁₈H₂₆O₄, MW 306.4), rendering it compatible with oil-phase cosmetic formulations including sunscreens, creams, and serums [2]. The compound functions as a multifunctional cosmetic additive with three core activities: UV absorption in the 280–360 nm range, antioxidant activity via radical scavenging, and inhibition of melanogenesis-related enzymes including tyrosinase and DHICA oxidase [3]. Its established regulatory standing is supported by inclusion in China's Inventory of Existing Cosmetic Ingredients (IECIC 2021) and a 2023 CIR Final Report confirming safety for cosmetic use [4].

Why Ethylhexyl Ferulate Cannot Be Replaced by Ferulic Acid or Other Alkyl Ferulates in Oil-Based Formulations


In-class substitution among ferulic acid derivatives is precluded by fundamental physicochemical and performance differences. Native ferulic acid is water-soluble and exhibits limited compatibility with oil-phase cosmetic matrices, restricting its utility in anhydrous sunscreens and lipid-rich anti-aging products [1]. Esterification with 2-ethylhexanol confers lipophilicity that dramatically improves oil solubility and stratum corneum penetration compared to the parent acid or shorter-chain esters [2]. Furthermore, systematic comparative studies reveal that the antioxidant efficacy of alkyl ferulates in lipid membrane systems exhibits a distinct alkyl chain-length optimum: hexyl (C6), octyl (C8), and 2-ethyl-1-hexyl (branched C8) ferulates demonstrate significantly higher inhibitory activity against liposome oxidation than both shorter and longer homologues, demonstrating that chain architecture is a critical determinant of functional performance [3]. These differences in solubility, membrane affinity, and oxidative protection efficacy render simple substitution with other ferulate esters or ferulic acid technically invalid for formulations requiring oil-phase compatibility and robust lipid-targeted antioxidant protection.

Quantitative Differentiation Evidence for Ethylhexyl Ferulate Versus Comparators


Thermal Stability Superiority of Ethylhexyl Ferulate Over Ferulic Acid and Ethylhexyl p-Methoxycinnamate

In thermal stability testing, 2-ethylhexyl ferulate demonstrated quantifiably superior heat resistance compared to both its parent compound ferulic acid and the common UV filter ethylhexyl p-methoxycinnamate (octinoxate), as documented in US Patent 5908615A [1].

Cosmetic Formulation Thermal Stability Antioxidant

Chain-Length Optimization: Branched C8 Ethylhexyl Ferulate Matches Optimal Alkyl Ferulates in Liposome Oxidation Protection

A systematic evaluation of 24 ferulic acid-related compounds in AAPH-induced liposome oxidation assays established that 2-ethyl-1-hexyl ferulate (branched C8) belongs to the subset of alkyl ferulates—along with hexyl (C6) and octyl (C8)—that exhibit significantly higher inhibitory activity than all other chain-length variants. Compounds with shorter or longer alkyl chains demonstrated reduced protective efficacy [1].

Antioxidant Lipid Peroxidation Structure-Activity Relationship

Antioxidant Potency Quantification: Ethylhexyl Ferulate Exhibits Approximately 4× the Antioxidant Activity of Vitamin E

Ethylhexyl ferulate delivers antioxidant activity approximately four times greater than that of vitamin E (α-tocopherol), establishing a quantitative benchmark against the most widely recognized antioxidant standard in cosmetic formulations [1]. This multiplier provides formulators with a direct comparative reference for antioxidant loading decisions.

Antioxidant Formulation Benchmarking Activity Comparison

SPF Contribution Quantification: Ethylhexyl Ferulate Provides Approximately 3 SPF Units per 1% Concentration

Ethylhexyl ferulate contributes approximately 3 SPF units per 1% concentration in sunscreen formulations, enabling precise calculation of its incremental contribution to final SPF values during product development and regulatory compliance testing [1]. This quantifiable SPF contribution distinguishes it from non-UV-absorbing antioxidants.

Sunscreen SPF Boosting Formulation

Regulatory Safety and Usage Ceiling: 2.5% Maximum Historical Use Concentration in Leave-On Cosmetic Products

Ethylhexyl ferulate is listed in China's Inventory of Existing Cosmetic Ingredients (IECIC 2021) with a documented maximum historical use concentration of 2.5% in leave-on cosmetic products [1]. A 2023 Final Report from the Cosmetic Ingredient Review (CIR) confirms its safety assessment for cosmetic applications [2]. This regulatory standing provides a clear compliance pathway with an established formulation ceiling.

Regulatory Compliance Safety Assessment Formulation Limit

Lipophilicity Advantage: Oil Solubility Enables Direct Oil-Phase Incorporation Versus Water-Soluble Ferulic Acid

Ethylhexyl ferulate, as the 2-ethylhexyl ester derivative, is lipophilic (oil-soluble) and can be directly incorporated into the oil phase of emulsions, participating seamlessly in emulsification processes. In contrast, ferulic acid is water-soluble and cannot be integrated into oil-phase formulations without solubilizers or separate phase accommodation [1]. This solubility profile determines fundamental formulation strategy and compatibility with anhydrous systems.

Formulation Compatibility Solubility Oil-Phase Processing

Ethylhexyl Ferulate: Evidence-Based Application Scenarios for Procurement and Formulation Decisions


Oil-Phase Antioxidant for Leave-On Skincare Emulsions Requiring Documented Regulatory Compliance

For leave-on emulsion products (creams, lotions, serums) where oil-phase antioxidant protection is required, ethylhexyl ferulate can be directly added to the oil phase during emulsification at concentrations up to 2.5% per China IECIC historical use documentation [1]. Its 4× antioxidant activity relative to vitamin E enables effective oxidative protection of sensitive lipids and actives [2]. The availability of a 2023 CIR Final Report supports regulatory dossier compilation for markets requiring authoritative safety assessment documentation [3].

Multifunctional SPF Booster in Broad-Spectrum Sunscreen Formulations

In sunscreen development, ethylhexyl ferulate serves as a quantified SPF contributor, adding approximately 3 SPF units per 1% concentration while simultaneously providing antioxidant protection and UV absorption across 280–360 nm [1]. Its superior thermal stability compared to octinoxate supports processing reliability during manufacturing [2]. The oil-soluble nature allows direct integration into the oil phase of sunscreen emulsions and compatibility with anhydrous sunscreen formats (sticks, oils) where water-soluble antioxidants cannot be effectively deployed.

Lipid Membrane-Targeted Antioxidant Protection in Anti-Aging and Photoprotection Products

Formulations requiring protection of lipid bilayer structures (e.g., liposomal delivery systems, products targeting stratum corneum lipid integrity) benefit from the demonstrated efficacy of ethylhexyl ferulate in liposome oxidation assays, where it ranks among the most active alkyl ferulates along with hexyl and octyl ferulates [1]. This validated lipid membrane affinity, coupled with the compound's lipophilic character, supports its application in anti-aging and photoprotection formulations where preservation of skin barrier lipids and prevention of UV-induced lipid peroxidation are primary performance objectives.

Thermally Stable Antioxidant for High-Temperature Cosmetic Manufacturing Processes

Manufacturing processes involving elevated temperatures (e.g., hot-fill procedures, hot emulsification, wax-based stick production) benefit from ethylhexyl ferulate's documented improved thermal stability relative to ferulic acid and ethylhexyl p-methoxycinnamate [1]. This property reduces active ingredient degradation during processing, improves batch-to-batch consistency, and minimizes the need for antioxidant overage to compensate for thermal losses. The compound's compatibility with oil-phase addition enables integration into hot oil phases without requiring separate cooling-stage antioxidant supplementation.

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